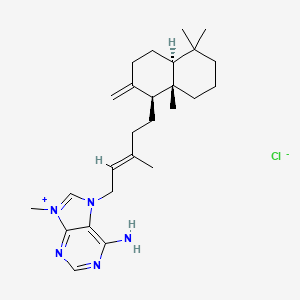

(+)-agelasine D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-agelasine D, also known as this compound, is a useful research compound. Its molecular formula is C26H40ClN5 and its molecular weight is 458.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antifouling Applications

Overview

Agelasine D has been identified as a promising antifouling agent. Antifouling compounds are crucial in preventing the growth of unwanted marine organisms on submerged surfaces, which can lead to significant economic losses in maritime industries.

Mechanism and Efficacy

Recent studies have demonstrated that Agelasine D exhibits strong binding affinities against acetylcholinesterase (AChE), with values ranging from -7.5 to -11.4 kcal/mol, making it a potent candidate for antifouling applications. Its performance was compared to commercial antifoulants like seanine_211 and irgarol-1501, indicating superior efficacy in certain contexts .

Toxicological Profile

While exhibiting strong antifouling properties, Agelasine D also presents concerns regarding ecotoxicological profiles. Initial evaluations showed high log Kow values (3.78 to 5.46), suggesting potential environmental risks . However, derivatives of Agelasine D demonstrated improved profiles with lower toxicity, indicating that modifications could yield safer alternatives for marine environments .

Anticancer Properties

Inhibition of Osteoclastogenesis

Agelasine D has shown significant potential in the field of oncology, particularly in inhibiting osteoclastogenesis, which is crucial for conditions like osteoporosis. Research indicated that treatment with Agelasine D suppressed receptor activator of nuclear factor κB ligand (RANKL)-induced differentiation of bone marrow macrophages into osteoclasts. This effect was mediated through down-regulation of key transcription factors such as c-Fos and NFATc1, which are essential for osteoclast differentiation .

Mechanisms of Action

The compound's ability to inhibit RANKL-induced signaling pathways highlights its potential as a therapeutic agent for preventing bone loss associated with osteoporosis. The suppression of various signaling cascades involved in osteoclast differentiation positions Agelasine D as a candidate for further development in osteoporosis treatment .

Antimicrobial and Antiprotozoal Activity

Broad Spectrum Activity

Agelasine D has been screened for its activity against various pathogens, including the protozoan Plasmodium falciparum and Leishmania species. The compound demonstrated significant cytotoxicity against cancer cell lines and exhibited antibacterial and antifungal properties, suggesting a broad spectrum of antimicrobial efficacy .

Case Studies and Findings

In vitro studies have confirmed the effectiveness of Agelasine D against pathogenic protozoa, indicating its potential as a therapeutic agent in treating infectious diseases . Additionally, its cytotoxic effects on cancer cells underline its dual role as both an antimicrobial and anticancer agent .

Summary Table of Applications

Análisis De Reacciones Químicas

Structural Modifications for Analog Development

(+)-Agelasine D serves as a scaffold for synthesizing derivatives with enhanced bioactivity:

Side-Chain Variations

-

Allylic bromides : React with substituted purines to generate analogs with altered terpenoid chains .

-

Hydrogenation : Selective reduction of double bonds modulates lipophilicity .

Purine Modifications

| Modification Type | Reagents Used | Effect on Activity |

|---|---|---|

| N⁶-Methoxy substitution | CH₃I, NaH | Increases metabolic stability |

| C⁸ Functionalization | HNO₃, H₂SO₄ | Enhances antibacterial potency |

Stereochemical Considerations

Optical rotation data confirm the compound's absolute configuration :

| Compound | [α]²⁵D (c in MeOH) | Counterion | Source |

|---|---|---|---|

| This compound | +10.4 | Cl⁻ | Natural isolate |

| Synthetic analog | +5.6 | HCOO⁻ | Laboratory |

Ion exchange (Cl⁻ ↔ HCOO⁻) minimally affects optical rotation, confirming configuration stability .

Adenine Alkylation

The terpenoid bromide undergoes SN2 nucleophilic substitution with N⁹-methyladenine:

textN⁹-methyladenine + Terpenoid-Br → [Agelasine D]⁺Br⁻

Kinetic studies show second-order dependence on adenine concentration .

Reductive Demethoxylation

Pd-catalyzed hydrogenolysis cleaves the methoxy group:

R OCH3+H2Pd CR H+CH3OH

Propiedades

Fórmula molecular |

C26H40ClN5 |

|---|---|

Peso molecular |

458.1 g/mol |

Nombre IUPAC |

7-[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-amine;chloride |

InChI |

InChI=1S/C26H40N5.ClH/c1-18(12-15-31-17-30(6)24-22(31)23(27)28-16-29-24)8-10-20-19(2)9-11-21-25(3,4)13-7-14-26(20,21)5;/h12,16-17,20-21H,2,7-11,13-15H2,1,3-6H3,(H2,27,28,29);1H/q+1;/p-1/b18-12+;/t20-,21-,26+;/m0./s1 |

Clave InChI |

VKMLEXNPDUMVEC-MGBJCNELSA-M |

SMILES isomérico |

C/C(=C\CN1C=[N+](C2=NC=NC(=C21)N)C)/CC[C@H]3C(=C)CC[C@@H]4[C@@]3(CCCC4(C)C)C.[Cl-] |

SMILES canónico |

CC(=CCN1C=[N+](C2=NC=NC(=C21)N)C)CCC3C(=C)CCC4C3(CCCC4(C)C)C.[Cl-] |

Sinónimos |

(+)-agelasine D agelasine D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.